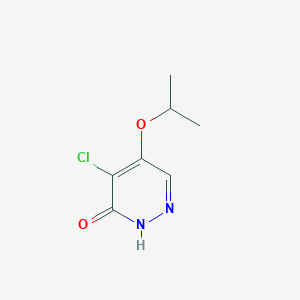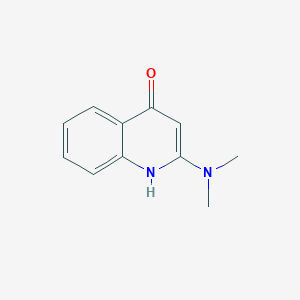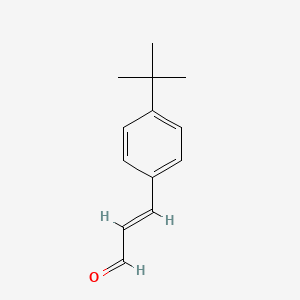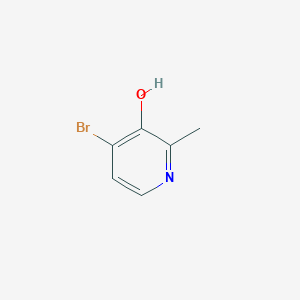![molecular formula C12H13NO B11904761 5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904761.png)
5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is a chemical compound belonging to the indole family Indoles are prominent in both natural and synthetic products due to their wide-ranging biological activities
Vorbereitungsmethoden
The synthesis of 5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through several routes. One notable method involves a one-pot, three-component Fischer indolisation–N-alkylation sequence. This procedure is rapid, operationally straightforward, and generally high yielding. It utilizes readily available building blocks such as aryl hydrazines, ketones, and alkyl halides . The reaction conditions typically involve heating at 80°C, which results in high regioselectivity and yield .
Industrial production methods for this compound are not extensively documented, but the principles of Fischer indolisation and N-alkylation can be scaled up for larger batch production.
Analyse Chemischer Reaktionen
5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Common reagents used in these reactions include Pd/C for reduction and molecular bromine for halogenation. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with molecular targets such as serotonin receptors and transporters. The compound’s indole structure allows it to modulate serotonergic activity, which is crucial for its potential antidepressant effects . Additionally, its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole: A reduced form of the compound, highlighting its versatility in chemical transformations.
N-mesyl-7-bromo-1,3a,4,8b-tetrahydrocyclopenta[b]indole: A halogenated derivative, showcasing its reactivity in substitution reactions.
The uniqueness of this compound lies in its methoxy group, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
5-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C12H13NO/c1-14-11-7-3-5-9-8-4-2-6-10(8)13-12(9)11/h3,5,7,13H,2,4,6H2,1H3 |
InChI-Schlüssel |
NDCWTGJFSAZFHY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1NC3=C2CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11904680.png)

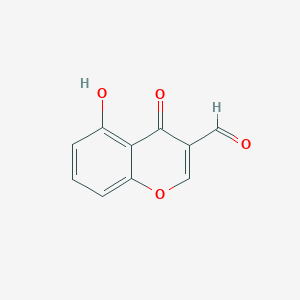
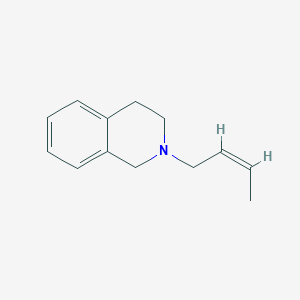


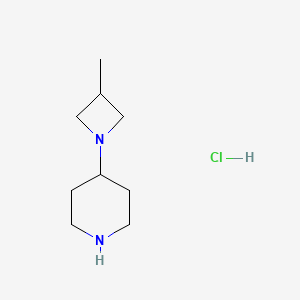
![6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904725.png)

![Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate](/img/structure/B11904738.png)
